
3,5-Dichloro-4-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3Cl2F3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one trifluoromethyl group. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-4-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the chlorination of 4-(trifluoromethyl)benzaldehyde using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions
Major Products Formed
Oxidation: 3,5-Dichloro-4-(trifluoromethyl)benzoic acid.
Reduction: 3,5-Dichloro-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,5-Dichloro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of biochemical assays and as a reagent in various biological studies.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Similar structure but with fluorine atoms instead of chlorine.
4-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but with one chlorine atom and one trifluoromethyl group
Uniqueness
3,5-Dichloro-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various complex molecules and enhance its reactivity in chemical reactions .
Properties
Molecular Formula |
C8H3Cl2F3O |
|---|---|
Molecular Weight |
243.01 g/mol |
IUPAC Name |
3,5-dichloro-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3Cl2F3O/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-3H |
InChI Key |
ISLVDZWHNOSWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


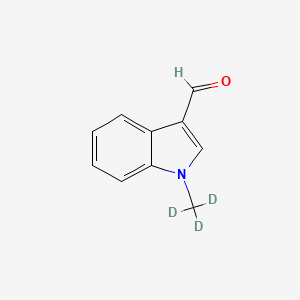
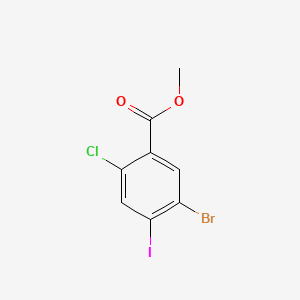

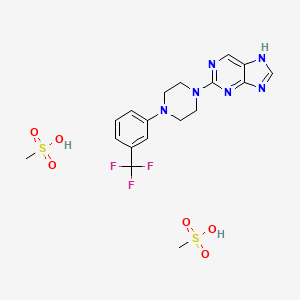
![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
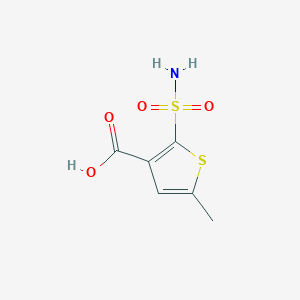
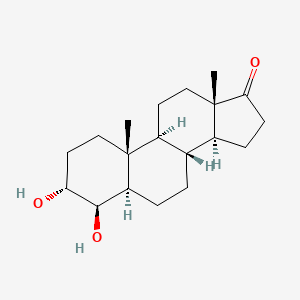

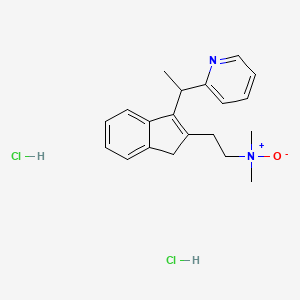
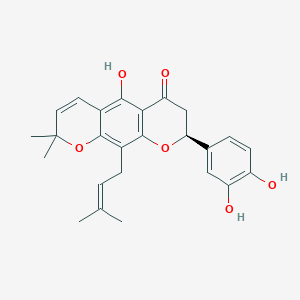
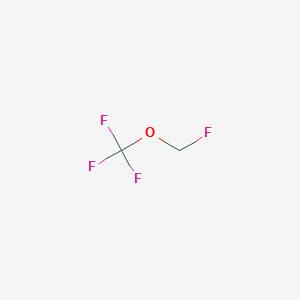
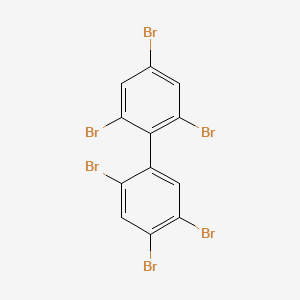
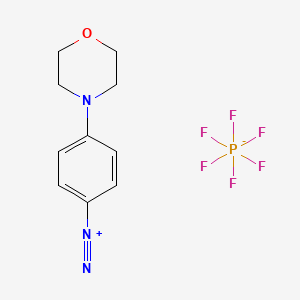
dimethylsilane](/img/structure/B15290524.png)
